Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride
Description
Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride (CAS: 1909317-33-4) is a synthetic organic compound characterized by a benzoate ester core substituted with a bromo group at the 4-position and a hydrazinyl group at the 3-position. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications. Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). However, hydrazine derivatives are associated with toxicity risks, necessitating careful handling.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-bromo-3-hydrazinylbenzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;;/h2-4,11H,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHKNUZMISKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies for 3-Substituted Benzoate Derivatives
Vapor-Phase Bromination of 3-Methylanisole
The foundational step in synthesizing methyl 4-bromo-3-substituted benzoates involves regioselective bromination at the 4-position of the aromatic ring. Patent EP0420556A2 details a solvent-free vapor-phase bromination method for 3-alkylanisoles, achieving high yields (96.6%) and minimal dibrominated impurities (0.1%). Key parameters include:
- Reactor pressure : 10–200 mm Hg (optimal at 50 mm Hg)
- Temperature gradient : 90–150°C in the reboiler, with reaction zones maintained below 100°C.
- Bromine feed rate : 0.2–0.5 mL/min to prevent overheating and side reactions.
This method eliminates solvent use, reducing post-reaction purification needs. The vapor-phase approach ensures uniform mixing of 3-methylanisole and bromine vapors, favoring monobromination due to controlled stoichiometry.
Table 1: Comparative Bromination Methods
| Method | Yield (%) | Dibromo Impurity (%) | Reaction Time (h) |
|---|---|---|---|
| Vapor-phase | 96.6 | 0.1 | 11 |
| Liquid-phase | 85–90 | 2.5–10 | 8–14 |
Esterification and Functional Group Interconversion
Methyl Esterification of 4-Bromo-3-Hydroxybenzoic Acid
Post-bromination, esterification of the carboxylic acid group is critical. WO2017199227A1 describes esterification using methanol under acidic conditions, yielding methyl esters with >95% purity. The process involves:
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
- Reflux conditions : 6–8 hours at 65–70°C.
- Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane.
This step is compatible with brominated intermediates, as halogens remain stable under acidic esterification conditions.
The replacement of the 3-methyl group with hydrazine requires careful optimization. While the provided patents do not directly address hydrazine introduction, analogous methodologies suggest two viable pathways:
Direct Amination via Hydrazine Hydrochloride
- Conditions : Hydrazine hydrate (excess) in ethanol/water (1:1), refluxed at 80°C for 12–24 hours.
- Catalyst : Copper(I) iodide or palladium acetate enhances aryl bromide reactivity.
- Challenges : Competing hydrolysis of the ester group necessitates pH control (pH 7–8).
Diazotization and Reduction
Purification and Salt Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction could produce different amines .
Scientific Research Applications
Chemistry: : In chemistry, Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in the development of new chemical compounds .
Biology: : In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions allows researchers to explore different biological pathways .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for developing new drugs or as a tool for studying disease mechanisms .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect different biological pathways, leading to various effects depending on the context .
Comparison with Similar Compounds
Key Differences :
- The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methoxy or alkoxyethoxy groups in analogs.
- The ester group offers hydrolytic instability compared to the stable benzyl or piperazine moieties in other compounds.
Physicochemical Properties
Dihydrochloride salts are universally employed to improve water solubility. A comparison of key properties is inferred from synthesis and characterization
Research Findings :
Common Strategies :
- Dihydrochloride Formation : All compared compounds utilize hydrochloric acid to protonate basic nitrogen atoms (e.g., hydrazine or piperazine), forming water-soluble salts.
- Key Steps for Target Compound : Likely involves hydrazine substitution on a brominated benzoate ester followed by HCl treatment.
Contrast :
- Arylpiperazine derivatives require oxirane ring-opening reactions, whereas the target compound and methoxybenzyl analog rely on direct hydrazine incorporation.
Biological Activity
Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride (CAS Number: 1909317-33-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological actions.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHBrClNO
- Molecular Weight : 299.15 g/mol
The compound features a hydrazine moiety which is known for its reactivity and potential bioactivity, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus (MRSA) | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values indicating that this compound exhibits promising antimicrobial activity, particularly against MRSA, which is critical given the rise of antibiotic-resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Hydrazine derivatives are often explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound can significantly reduce the proliferation of several cancer cell lines. For instance:
- Cell Line : MIA PaCa-2 (pancreatic cancer)
- Treatment : 50 µM concentration
- Outcome : Over 70% reduction in cell viability after 48 hours .
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies indicate potential binding interactions with enzymes crucial for cellular metabolism and proliferation.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cell proliferation |
| Reactive Oxygen Species Generation | Induces oxidative stress leading to apoptosis |
| Biofilm Disruption | Alters biofilm formation in bacterial cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
